molecular formula C8H9F2NO B3222586 (S)-2-Amino-2-(2,5-difluorophenyl)ethanol CAS No. 1213696-91-3

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol

Cat. No.: B3222586
CAS No.: 1213696-91-3
M. Wt: 173.16
InChI Key: MEFNBXBWLCZHCA-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using chiral catalysts or biocatalysts. For instance, ketoreductases have been employed to catalyze the reduction of ketones to produce enantiomerically pure alcohols . The reaction conditions typically involve the use of solvents like toluene and reducing agents such as borane dimethylsulfide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalytic processes due to their high selectivity and efficiency. Enzymatic reduction using engineered ketoreductases has been shown to yield high enantiomeric excess and isolated yields . These methods are preferred over traditional chemical synthesis due to their environmentally friendly nature and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Difluorophenyl)ethanol: A closely related compound with similar structural features but lacking the amino group.

    2-Amino-2-phenylethanol: Another related compound with a phenyl ring but without fluorine substitutions.

Uniqueness

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol is unique due to the presence of both amino and hydroxyl groups along with fluorine substitutions on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-2-amino-2-(2,5-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFNBXBWLCZHCA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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